molecular formula C17H18N4O2 B7629411 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

Cat. No. B7629411
M. Wt: 310.35 g/mol
InChI Key: IRIBTZMCSKOSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one, also known as AG-1478, is a synthetic compound that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential applications in cancer research, due to its ability to block the signaling pathway that drives the growth and proliferation of cancer cells.

Mechanism of Action

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a competitive inhibitor of the ATP-binding site of EGFR. The binding of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one to the receptor prevents the binding of ATP, which is required for the activation of the receptor and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion.
Biochemical and Physiological Effects:
2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has also been shown to have some off-target effects, such as the inhibition of other receptor tyrosine kinases, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has several advantages for lab experiments, including its potency and specificity for EGFR inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer. However, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one also has some limitations, such as its off-target effects, which may make it less effective as a therapeutic agent. In addition, 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one may have some toxicity issues, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one. One area of research is the development of more potent and selective EGFR inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which could help to personalize cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one and other EGFR inhibitors as cancer therapeutics.

Synthesis Methods

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-nitrophenylacrylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-butyl-4-chloro-1H-phthalazin-1-one in the presence of sodium hydroxide to form 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one.

Scientific Research Applications

2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one has been extensively studied for its potential applications in cancer research. EGFR is a transmembrane receptor that is overexpressed in many cancer cells, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation and survival. 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one acts as a potent inhibitor of EGFR by binding to the ATP-binding site of the receptor, thereby blocking its activation and downstream signaling. This inhibition leads to the suppression of cancer cell growth, migration, and invasion, making 2-Butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one a promising candidate for cancer therapy.

properties

IUPAC Name

2-butyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-2-3-10-21-17(22)13-7-5-4-6-12(13)14(19-21)16-18-15(20-23-16)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBTZMCSKOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.